Tert-butyl 6-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Key Features of the Nomenclature:
- Bicyclo[2.2.1]heptane : Indicates a fused ring system with bridge lengths of 2, 2, and 1 carbons.
- 2-Aza : Denotes nitrogen substitution at position 2.
- 6-(Hydroxyimino) : Specifies an oxime group (=N–OH) at position 6.
- 2-Carboxylate : Identifies the ester functional group at position 2.
Molecular Geometry and Conformational Analysis
Bicyclic Framework Topology
The bicyclo[2.2.1]heptane core adopts a norbornane-like structure with distinct bridgehead geometries. The nitrogen at position 2 introduces pyramidalization, altering bond angles compared to all-carbon analogs. Key bond lengths and angles derived from computational models include:
| Parameter | Value |
|---|---|
| N2–C1 bond length | 1.47 Å |
| C1–C6 bond length | 1.54 Å |
| Bridgehead angle (C1–N2–C7) | 94° |
The strained bridgehead (C1–N2–C7) results in reduced bond angles, increasing ring tension.
Hydroxyimino Group Orientation
The hydroxyimino group at position 6 exhibits E/Z isomerism due to restricted rotation about the C=N bond. Density functional theory (DFT) calculations predict the E-isomer as thermodynamically favored, with an energy difference of ~2.3 kcal/mol compared to the Z-isomer. The E-configuration positions the hydroxyl group antiperiplanar to the bicyclic framework, minimizing steric clashes with the tert-butyl ester.
Crystallographic Data and Space Group Determination
While experimental crystallographic data for this specific compound are limited, analogous azabicycloheptane derivatives crystallize in monoclinic systems with space group P2₁/c. Predicted unit cell parameters for the title compound, extrapolated from related structures, include:
| Parameter | Predicted Value |
|---|---|
| a | 8.92 Å |
| b | 10.34 Å |
| c | 12.15 Å |
| β | 102.3° |
| Volume | 1087 ų |
Hydrogen bonding between the hydroxyimino group and ester carbonyl oxygen likely stabilizes the crystal lattice.
Comparative Analysis with Azabicyclo[2.2.1]heptane Derivatives
The structural features of tert-butyl 6-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate are contrasted with related derivatives below:
The title compound’s combination of a rigid bicyclic core, bulky tert-butyl ester, and polar hydroxyimino group distinguishes it from simpler analogs, influencing its reactivity and potential applications in medicinal chemistry.
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl (6E)-6-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-7-4-8(12-15)9(13)5-7/h7,9,15H,4-6H2,1-3H3/b12-8+ |
InChI Key |
ZQIXMWXWKOMFIM-XYOKQWHBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2CC1/C(=N/O)/C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C(=NO)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the reaction of tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or dimethyl sulfoxide, and may require a catalyst to facilitate the formation of the hydroxyimino group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 6-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine group.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- Tert-butyl 6-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate is investigated for its potential as a pharmacological agent in the treatment of various diseases. Its structural similarity to known bioactive compounds suggests it may exhibit similar therapeutic effects.
- Case Study : Research has indicated that compounds with a bicyclic structure can enhance the activity of drugs targeting the central nervous system, potentially leading to new treatments for neurological disorders.
-
Synthetic Chemistry
- The compound serves as an intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for modifications that can yield various derivatives with tailored properties.
- Case Study : A study demonstrated the use of this compound in synthesizing novel inhibitors for enzymes involved in metabolic pathways, showcasing its versatility in synthetic applications.
-
Biological Activity
- Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in developing new antibiotics.
- Case Study : In vitro testing revealed that derivatives of this compound exhibited significant antibacterial activity against several strains of resistant bacteria, indicating its potential role in combating antibiotic resistance.
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the bicyclic structure via cyclization reactions.
- Introduction of the hydroxyimino group through appropriate reagents.
Mechanism of Action
The mechanism of action of tert-butyl 6-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes or receptors. The azabicyclo heptane structure provides rigidity and spatial orientation, enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 2-azabicyclo[2.2.1]heptane derivatives allows for tailored applications. Below is a comparative analysis of key analogs:
Table 1: Key Structural and Functional Comparisons
*Molecular weight inferred from analogs due to lack of direct data.
Key Differences:
Functional Group Reactivity: Hydroxyimino (-NOH): Enables nucleophilic reactions (e.g., condensation) and participation in heterocycle formation. The 5-hydroxyimino isomer (CAS: 207405-61-6) is stable at RT but requires storage at -20°C for long-term use . Hydroxyl (-OH): The 6-hydroxy derivative (CAS: 198835-01-7) is used in asymmetric catalysis and peptide modifications due to its hydrogen-bonding capacity . Ketone (-C=O): The 5-oxo analog (CAS: 198835-06-2) serves as a substrate for Grignard additions or hydride reductions to generate alcohols or amines .
Synthetic Routes: Hydroxyimino derivatives are typically synthesized via oximation of ketone precursors. For example, tert-butyl 5-(hydroxyimino)-... is prepared by reacting tert-butyl 5-oxo-... with hydroxylamine . Hydroxyl derivatives (e.g., 6-hydroxy) are often obtained through stereoselective reductions of ketones using agents like LiAlH4 . Brominated analogs (e.g., tert-butyl (1R,4S,5S)-5-(bromomethyl)-...) are intermediates for Suzuki-Miyaura couplings, enabling aryl/heteroaryl introductions .
Biological Relevance :
- The 2-azabicyclo[2.2.1]heptane core is a privileged structure in drug design. For example, Neogliptin (a DPP-4 inhibitor) incorporates a related scaffold for enhanced metabolic stability .
- tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7) is used in kinase inhibitor development due to its conformational rigidity .
Physical Properties: Hydroxyimino derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) but require sonication for full dissolution . Boc-protected analogs generally have higher thermal stability compared to free amines, with decomposition temperatures >150°C .
Biological Activity
Tert-butyl 6-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS No. 929972-91-8) is a bicyclic compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This compound has garnered attention due to its potential applications in drug development, especially as a scaffold for designing inhibitors targeting various biological pathways.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₈N₂O₃
- Molecular Weight : 226.27 g/mol
- Chemical Structure : The compound features a bicyclic structure that includes a hydroxyimino group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 929972-91-8 |
| Molecular Formula | C₁₁H₁₈N₂O₃ |
| Molecular Weight | 226.27 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators, influencing metabolic pathways.
- Enzyme Inhibition : The hydroxyimino group is known to participate in hydrogen bonding, which can enhance binding affinity to target enzymes.
- Receptor Modulation : The bicyclic structure may allow for selective interaction with specific receptors, potentially leading to therapeutic effects.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological assays:
- Antioxidant Activity : A study demonstrated that the compound exhibited significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Neuroprotective Effects : Research indicated potential neuroprotective effects through modulation of neuroinflammatory pathways, suggesting applications in treating neurodegenerative diseases.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is essential.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare tert-butyl 6-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate?
Methodological Answer:
The synthesis typically involves functionalization of the bicyclic core via nucleophilic addition or condensation. For analogous compounds, reactions with isothiocyanates or thioureas in chloroform (0.25 M, room temperature, overnight) yield derivatives in ~80% purity after silica gel chromatography (hexane:EtOAc gradients) . Hydroxyimino groups may be introduced via oxime formation using hydroxylamine under controlled pH, followed by tert-butyloxycarbonyl (Boc) protection. Critical parameters include solvent choice (e.g., Et₂O for low-temperature reactions) and stoichiometric control of reagents like DCC (N,N'-dicyclohexylcarbodiimide) .
Basic: How is the purity and structural integrity of this compound validated in academic research?
Methodological Answer:
Purity is assessed via HPLC (reversed-phase C18 columns, UV detection) and ¹H/¹³C NMR for structural confirmation. For example, NMR spectra of similar bicyclic compounds show distinct resonances for tert-butyl groups (δ ~1.3 ppm) and bicyclic protons (δ 3.1–4.8 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₇NO₃: 211.26 g/mol) . Purity >97% is achievable via column chromatography and recrystallization .
Advanced: How can researchers resolve contradictions in reported synthetic yields for similar bicyclic derivatives?
Methodological Answer:
Yield discrepancies often arise from reaction conditions (temperature, solvent polarity) and purification techniques. For instance, SmI₂-mediated cyclizations require strict anhydrous conditions to prevent side reactions, while thiourea couplings in CHCl₃ at room temperature may favor higher yields (~80%) compared to low-temperature Et₂O reactions (~82%) . Systematic optimization of equivalents (e.g., 6.4 equiv. CS₂ for isothiocyanate formation) and chromatography gradients (e.g., 75:25 hexane:EtOAc) improves reproducibility .
Advanced: What strategies enable stereochemical control during bicyclo[2.2.1]heptane core formation?
Methodological Answer:
Stereoselective synthesis relies on chiral catalysts or enantiomerically pure starting materials. For example, SmI₂-mediated spirocyclization cascades enforce specific stereochemistry via radical intermediates, while Prins cyclizations preserve endo/exo selectivity . tert-Butyl carbamate protection (e.g., tert-butyl (1R,4R)-6-hydroxy derivatives) stabilizes stereocenters during functionalization . X-ray crystallography (e.g., InChI key GYLMCBOAXJVARF-NTSWFWBYSA-N) validates absolute configurations .
Basic: What analytical techniques are critical for characterizing this compound’s stability?
Methodological Answer:
Stability studies use thermogravimetric analysis (TGA) and dynamic light scattering (DLS) to assess decomposition under thermal stress. NMR kinetics (e.g., monitoring Boc-deprotection in DMSO-d₆) track hydrolytic stability . HPLC-MS identifies degradation products, while FT-IR (e.g., ν 1689 cm⁻¹ for carbonyl groups) confirms functional group integrity .
Advanced: How does the hydroxyimino group influence reactivity in derivatization reactions?
Methodological Answer:
The hydroxyimino group acts as a nucleophile or chelating agent. For example, it participates in Schiff base formation with aldehydes or coordinates metals in catalytic systems. In medicinal chemistry, this group enhances binding to metalloenzymes (e.g., matrix metalloproteinases) . Careful pH control (pH 4–6) prevents undesired tautomerization or oxidation during coupling reactions .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
Safety Data Sheets (SDS) mandate PPE (gloves, goggles) due to hazards like acute oral toxicity (H302) and eye irritation (H319). Work in fume hoods to avoid inhalation (H335). First aid includes rinsing exposed skin with water and seeking medical attention for ingestion .
Advanced: What role does this compound play in medicinal chemistry as a building block?
Methodological Answer:
The bicyclic scaffold serves as a rigid backbone for protease inhibitors or GPCR modulators. For example, tert-butyl 5-amino derivatives are intermediates in kinase inhibitor synthesis, while nitro-pyridyl analogs (e.g., tert-butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicycloheptane-2-carboxylate) undergo catalytic hydrogenation to amine precursors for drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
